methyl 2-((Z)-6-sulfamoyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Methyl 2-((Z)-6-sulfamoyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound characterized by a sulfamoyl group at the 6-position, a thiophene acryloyl imino substituent, and a methyl ester moiety.
Properties
IUPAC Name |
methyl 2-[6-sulfamoyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S3/c1-25-16(22)10-20-13-6-5-12(28(18,23)24)9-14(13)27-17(20)19-15(21)7-4-11-3-2-8-26-11/h2-9H,10H2,1H3,(H2,18,23,24)/b7-4+,19-17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKUMVLXTIOCGO-AFINHACZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((Z)-6-sulfamoyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl 2-[6-sulfamoyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate, with the molecular formula and a molecular weight of 437.5 g/mol. Its structural features include a benzothiazole core, a thiophene moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related benzothiazole derivatives. For instance, certain synthesized derivatives showed notable activity against bacterial pathogens, indicating that this compound may exhibit similar effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound A | 250 | 98 |
| Compound B | 100 | 99 |
These results suggest that compounds with similar structures might possess effective antimicrobial properties, potentially making them candidates for further investigation in treating infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies on benzothiazole derivatives. For example, certain derivatives demonstrated cytotoxic effects against solid tumor cell lines by affecting the release of pro-inflammatory cytokines such as IL-6 and TNF-α.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxicity of benzothiazole derivatives:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer).
- Results : Compounds exhibited IC50 values ranging from 16.19 μM to 17.16 μM compared to doxorubicin as a control.
Table 2: Cytotoxicity Data
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound C | 16.19 | HCT116 |
| Compound D | 17.16 | MCF7 |
These findings indicate that this compound could be an effective anticancer agent through mechanisms involving cytokine modulation.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to this compound have also been documented. Research indicates that these compounds can inhibit inflammatory responses in various models.
Case Study: In Vivo Anti-inflammatory Effects
In animal models, certain benzothiazole derivatives showed significant inhibition of paw edema:
- Model Used : Rat paw edema.
- Results : A compound exhibited a 62.61% inhibition rate.
Table 3: Anti-inflammatory Efficacy
| Compound | Inhibition (%) | Model |
|---|---|---|
| Compound E | 62.61 | Rat Paw Edema |
This suggests that this compound may possess similar anti-inflammatory capabilities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Sulfonamide vs. Sulfonylurea: The target’s sulfamoyl group (R-SO₂-NH₂) differs from sulfonylurea herbicides (e.g., metsulfuron-methyl), which feature a sulfonylurea bridge (R-SO₂-NH-C(O)-N-).
- Steric and Electronic Effects : The bromo substituent in ’s compound increases molecular weight (497.4 g/mol vs. target’s ~429.4 g/mol) and may reduce solubility compared to the target’s sulfamoyl group .
Research Findings and Gaps
- Activity Data: No direct bioactivity data for the target compound is provided.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Basic Question: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
-
Nuclear Magnetic Resonance (NMR) :
-
High-Performance Liquid Chromatography (HPLC) :
- Validates purity (>95%) and detects stereoisomeric impurities .
-
Mass Spectrometry (MS) :
Q. Table 2: Key Characterization Data
Advanced Question: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
Optimization strategies include:
-
Solvent and Catalyst Screening ():
- Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Use NaH or K₂CO₃ as bases for deprotonation in coupling reactions .
-
Statistical Modeling ():
- Apply Design of Experiments (DoE) to test variables (temperature, stoichiometry) and predict optimal conditions .
-
In-Line Monitoring ():
- Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) for real-time adjustment of reaction parameters .
Q. Table 3: Yield Optimization Case Study
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | +25% | |
| Catalyst (NaH) | 1.2 equivalents | +15% | |
| Reaction Time | 4–6 hours | +10% |
Advanced Question: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., antimicrobial vs. anti-inflammatory efficacy) require:
-
Assay Standardization :
-
Comparative Structural Analysis ():
- Compare bioactivity with analogs (e.g., fluoro vs. methoxy substituents) to identify structure-activity relationships .
Q. Table 4: Resolving Bioactivity Conflicts
Advanced Question: How can computational modeling predict biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
